molecular formula C53H62N10O20S3 B135018 Cionin CAS No. 126985-56-6

Cionin

Cat. No.: B135018
CAS No.: 126985-56-6
M. Wt: 1254.3 g/mol
InChI Key: SMWALVPHKGXESK-BMIPBODUSA-N
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Description

Cionin is a neuropeptide first identified in the neural ganglion of the protochordate Ciona intestinalis (also known as Ciona robusta), a marine invertebrate and the closest living relative to vertebrates. Structurally, this compound is a disulfotyrosyl hybrid of cholecystokinin (CCK) and gastrin, featuring two sulfated tyrosine residues and a C-terminal tetrapeptide sequence (-Tyr(SO₃H)-Gly-Trp-Met-Asp-Phe-NH₂) conserved in both CCK and gastrin . Phylogenetic analyses suggest this compound represents an evolutionary precursor to the vertebrate CCK/gastrin family, retaining functional and structural characteristics of their common ancestor .

This compound binds to two G protein-coupled receptors (GPCRs), CioR1 and CioR2, which share 40–50% sequence homology with vertebrate CCK receptors (CCK1R and CCK2R) . In Ciona, this compound regulates ovulation by activating receptor tyrosine kinase (RTK) signaling and upregulating matrix metalloproteinase (MMP) genes (e.g., CiMmp2/9/13), which degrade collagen in ovarian follicular layers to release oocytes . This role is distinct from vertebrate CCK/gastrin systems, which primarily regulate digestion and satiety .

Preparation Methods

Cionin is synthesized through a series of peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain, followed by the sulfation of tyrosine residues . The synthetic route typically includes:

Chemical Reactions Analysis

Cionin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide-pyridine complex for sulfation and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions include desulfated this compound and modified peptides with altered functional groups.

Scientific Research Applications

Biological Role in Reproduction

Cionin plays a crucial role in the regulation of ovulation in Ciona intestinalis. Research indicates that this compound stimulates ovulation through activation of receptor tyrosine kinase (RTK) signaling pathways.

Case Study: Ovulation Induction

  • Study Findings : A study demonstrated that this compound-treated pre-ovulatory follicles exhibited a significant increase in ovulation rates (from 9.2% to 37.86%) compared to control groups after 24 hours of incubation. This effect was linked to elevated expression levels of RTK signaling genes and matrix metalloproteinase (MMP) genes in the treated follicles .
  • Mechanism of Action : The stimulation of ovulation by this compound is mediated through specific receptors, CioR1 and CioR2, which are involved in intracellular calcium mobilization and subsequent activation of signaling pathways leading to ovulation .
Parameter Control Group This compound-Treated Group
Ovulation Rate (%)9.2 ± 2.4337.86 ± 5.51
MMP Gene ExpressionBaselineSignificantly Elevated
RTK Signaling ActivationNoneActivated

Neurobiological Insights

This compound's role extends into neurobiology, where it is studied as a potential neurotransmitter or neuromodulator within the central nervous system (CNS) of Ciona intestinalis.

Neurotransmitter Functionality

  • Study Insights : this compound is expressed mainly in the cerebral ganglion, suggesting its involvement in regulating motor functions and neuronal signaling . It interacts with cholinergic neurons, influencing muscle contractions and other neural activities.
  • Research Implications : Understanding this compound's neurobiological functions could provide insights into the evolution of neuropeptides and their roles across different species.

Endocrinological Applications

This compound contributes to our understanding of the evolutionary origins of peptide hormones within the cholecystokinin/gastrin family.

Evolutionary Significance

  • Phylogenetic Analysis : Studies have shown that this compound and its receptors are orthologs of vertebrate CCK/gastrin family peptides, indicating that these hormonal systems may have originated from ancestral chordates rather than from vertebrates directly .
  • Research Applications : This evolutionary perspective aids researchers in exploring how endocrine systems have developed over time across different species.

Gastroenterological Research

Due to its structural similarities with cholecystokinin and gastrin, this compound serves as a model for studying gastrointestinal functions and peptide-receptor interactions.

Gastrointestinal Functions

  • Model Organism : The use of Ciona intestinalis allows for detailed studies on how this compound influences digestive processes and hormone signaling within the gastrointestinal tract.
  • Research Opportunities : Investigating this compound's effects on gut motility and secretion can inform broader gastrointestinal research.

Comparison with Similar Compounds

Structural Comparison

Cionin, CCK, and gastrin share a conserved C-terminal tetrapeptide motif critical for receptor binding. However, key differences include:

Feature This compound CCK Gastrin
Sulfation Two sulfated tyrosine residues One sulfated tyrosine (position 7) No sulfation required for activity
Peptide Length 8–12 amino acids 8–58 amino acids 17–34 amino acids
Evolutionary Origin Protochordate (Ciona) Vertebrates Vertebrates
Primary Receptor CioR1/CioR2 (Gq-coupled GPCRs) CCK1R/CCK2R (Gq-coupled GPCRs) CCK2R (Gq-coupled GPCR)

Sources:

This compound’s disulfated structure is unique among CCK/gastrin family peptides, suggesting it may represent a transitional form in the evolution of sulfation-dependent receptor interactions .

Functional Comparison

This compound vs. CCK

  • This compound: Induces ovulation in Ciona via RTK/MMP pathways.
  • CCK: Regulates gallbladder contraction, pancreatic enzyme secretion, and satiety in vertebrates.

This compound vs. Gastrin

  • Gastrin: Primarily stimulates gastric acid secretion via CCK2R in vertebrates. Unlike this compound, nonsulfated gastrin retains full activity .

Receptor Specificity

Ligand Vertebrate Receptor Affinity Protochordate Receptor Affinity Key Signaling Pathway
This compound Binds CCK2R (mammals) CioR1/CioR2 (Ciona) Gq → RTK → MMP activation
CCK Binds CCK1R/CCK2R Not applicable Gq → PLC → IP3/DAG
Gastrin Binds CCK2R Not applicable Gq → PLC → IP3/DAG

Sources:

This compound’s interaction with vertebrate CCK2R highlights its functional overlap with gastrin, despite structural differences. In Ciona, however, this compound’s role in ovulation is mechanistically distinct from vertebrate CCK/gastrin systems, involving RTK-mediated MMP upregulation instead of canonical phospholipase C (PLC) pathways .

Evolutionary Insights

This compound and its receptors provide critical insights into the evolution of CCK/gastrin systems:

  • Gene Duplication: The Ciona genome underwent lineage-specific duplication of this compound receptors (CioR1/CioR2), paralleling the diversification of CCK1R/CCK2R in vertebrates .
  • Functional Divergence: While vertebrate CCK/gastrin systems specialized in digestive regulation, this compound evolved a novel role in reproduction, possibly due to the absence of luteinizing hormone (LH) in protochordates .

Biological Activity

Cionin is a peptide derived from the marine organism Ciona intestinalis, a member of the urochordates, which are closely related to vertebrates. This peptide is recognized as a homolog of vertebrate cholecystokinin (CCK) and gastrin, both of which play significant roles in various physiological processes. This article explores the biological activity of this compound, focusing on its receptor interactions, physiological effects, and distribution in the organism.

Molecular Characterization

This compound has been characterized as a peptide that retains key features of the vertebrate CCK/gastrin family. It consists of an amidated terminal tetrapeptide that is crucial for its biological activity. The presence of sulfated tyrosines at specific positions enhances its interaction with receptors, particularly the this compound receptors (CioRs) identified in Ciona intestinalis.

Key Features of this compound

  • Source : Isolated from Ciona intestinalis.
  • Structure : Contains sulfated tyrosines and an amidated terminal tetrapeptide.
  • Receptor Interaction : Activates CioR1 and CioR2, leading to intracellular calcium mobilization.

Receptor Interaction

Research has identified two this compound receptors, CioR1 and CioR2, which are homologous to vertebrate CCK receptors. These receptors are involved in mediating the biological effects of this compound.

  • Calcium Mobilization : Both CioR1 and CioR2 trigger intracellular calcium mobilization upon this compound binding, indicating their role in signal transduction similar to vertebrate CCK receptors .
  • Phylogenetic Analysis : CioRs share a common ancestor with vertebrate CCK receptors, suggesting an evolutionary link between these signaling pathways .

Physiological Functions

This compound exhibits several physiological activities that are analogous to those of vertebrate CCK and gastrin:

  • Gastrointestinal Effects : Studies have shown that this compound stimulates gallbladder contraction in rainbow trout and promotes histamine release and gastric acid secretion in rats .
  • Neural Functions : In the central nervous system (CNS) of Ciona, this compound is predominantly expressed in neurons located in the cerebral ganglion. Its role in neuronal signaling and potential involvement in cholinergic modulation suggests a complex interaction within neural circuits .

Distribution and Expression

The expression pattern of this compound and its receptors has been thoroughly investigated:

Tissue/OrganExpression of this compoundExpression of Receptors
Central Nervous SystemHighCioR1, CioR2
Digestive OrgansModeratePresent
OvaryPresentPresent
  • Neural Complex : Immunohistochemical studies reveal that this compound-positive neurons are concentrated in the anterior region of the cerebral ganglion, with fibers extending into other regions .
  • Functional Implications : The distribution suggests that this compound may play a role in regulating motor functions through cholinergic neurons, potentially influencing muscle contractions and other physiological responses .

Case Studies

Recent studies highlight the functional implications of this compound:

  • Ovulation Induction : A study demonstrated that this compound stimulates ovulation in Ciona robusta, further supporting its role similar to that of vertebrate hormones .
  • Neural Circuitry Analysis : Investigations into the interactions between cioninergic neurons and cholinergic neurons have provided insights into how this compound may modulate neurotransmitter release, impacting various neural functions .

Q & A

Basic Research Questions

Q. What is the functional role of cionin in invertebrate model systems, and how can researchers design experiments to validate its physiological effects?

this compound, a cholecystokinin/gastrin homolog, regulates processes like ovulation in ascidians (e.g., Ciona intestinalis). To study its role:

  • Experimental Design : Use controlled in vivo assays where this compound is administered to ascidians, followed by histological analysis of ovarian tissue changes. Include control groups (e.g., saline-injected) and measure gene expression changes (e.g., Rora, Gla3, Fcol1, CiMmp2/9/13) via qPCR to quantify downstream effects .
  • Validation : Replicate results across multiple reproductive cycles to ensure consistency. Use RNA interference (RNAi) to knock down this compound receptors and observe phenotypic reversals.

Q. What are the standard methodologies for quantifying this compound-induced gene expression changes in non-model marine organisms?

  • Quantitative PCR (qPCR) : Design primers for target genes (e.g., CiMmp2/9/13) and normalize to housekeeping genes (e.g., β-actin). Use ΔΔCt analysis to compare expression levels between control and treated groups .
  • RNA Sequencing : For broader transcriptional profiling, apply RNA-seq with differential expression analysis (e.g., DESeq2) to identify this compound-regulated pathways.

Advanced Research Questions

Q. How can conflicting data on this compound’s evolutionary conservation be resolved across studies?

  • Comparative Analysis : Perform phylogenetic alignment of this compound sequences from diverse ascidian species to identify conserved motifs. Use structural modeling (e.g., AlphaFold) to predict receptor-binding regions and validate via mutagenesis assays.
  • Data Reconciliation : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to systematically review literature, highlighting methodological differences (e.g., assay sensitivity, species-specific isoforms) that may explain contradictions .

Q. What experimental strategies can elucidate this compound’s molecular mechanism in extracellular matrix remodeling during ovulation?

  • Proteomic Profiling : Use mass spectrometry to identify proteins secreted post-cionin treatment (e.g., collagenases like CiMmp2/9/13). Compare with untreated controls .
  • Functional Knockdown : Employ CRISPR-Cas9 to disrupt CiMmp2/9/13 and assess ovulation efficiency. Combine with live-cell imaging to visualize matrix degradation dynamics.

Q. How should researchers address reproducibility challenges in this compound studies, particularly in non-standardized marine models?

  • Standardization : Document environmental parameters (e.g., water temperature, salinity) and ascidian reproductive stages using the Darwin Core biodiversity data standard .
  • Open Data Practices : Share raw qPCR Ct values, RNA-seq datasets, and experimental protocols in public repositories (e.g., Zenodo) to enable cross-validation .

Q. Methodological Frameworks

Q. How can the PICOT framework be adapted to structure research questions on this compound’s role in developmental biology?

  • PICOT Breakdown :
    • P opulation: Ciona intestinalis adults in pre-ovulatory stages.
    • I ntervention: this compound injection (10 nM dosage).
    • C omparison: Saline-injected controls.
    • O utcome: Ovulation rate, gene expression profiles.
    • T ime: 24-hour post-injection observation.
  • Application : Use this framework to guide literature searches (e.g., PubMed, Web of Science) and hypothesis testing .

Q. What criteria ensure a research question on this compound’s signaling pathways meets FINER (Feasible, Interesting, Novel, Ethical, Relevant) standards?

  • Feasible : Access to ascidian colonies and qPCR infrastructure.
  • Novel : Focus on understudied downstream targets (e.g., Gla3’s role in glycoprotein synthesis).
  • Ethical : Adhere to marine organism welfare guidelines (e.g., minimizing sample sizes) .

Q. Data Analysis & Interpretation

Q. How should researchers statistically analyze this compound’s dose-dependent effects on gene expression?

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀ values and 95% confidence intervals.
  • Multiplicity Correction : Apply Benjamini-Hochberg correction for false discovery rates in transcriptomic datasets .

Q. What bioinformatics tools are recommended for integrating this compound’s omics data (transcriptomic, proteomic) into pathway models?

  • Pathway Enrichment : Use DAVID or KEGG Mapper to identify enriched terms (e.g., "extracellular matrix organization").
  • Network Analysis : Construct protein-protein interaction networks via STRING-db and overlay expression fold-changes .

Q. Table: Key Genes Upregulated by this compound in Ciona intestinalis

GeneFunctionFold Change (Treated vs. Control)p-value
RoraNuclear receptor signaling2.5x0.0204
Gla3Glycoprotein synthesis1.8x0.0427
Fcol1Collagen deposition2.1x0.0375
CiMmp2/9/13Matrix metalloproteinase activity3.2x0.0049
Data sourced from controlled in vivo assays .

Properties

IUPAC Name

4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWALVPHKGXESK-BMIPBODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H63N11O19S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126985-56-6
Record name Cionin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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